molecular formula C18H16O4 B14248344 1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]- CAS No. 188716-73-6

1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]-

Cat. No.: B14248344
CAS No.: 188716-73-6
M. Wt: 296.3 g/mol
InChI Key: XBZSNDXWBSNZIG-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]- is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of isobenzofuranones, which are characterized by a fused benzene and furan ring system. The presence of the methoxy and methylphenyl groups further enhances its chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]- typically involves the reaction of suitable starting materials under controlled conditions. One common method includes the condensation of a substituted benzaldehyde with a suitable isobenzofuranone precursor in the presence of a catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures the high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 2-(4-Methoxy-3-methylphenyl)-ethylamine
  • 1-(4-Methoxy-3-methylphenyl)-2-methyl-1-propanone

Uniqueness

1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]- stands out due to its unique isobenzofuranone core structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

188716-73-6

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H16O4/c1-11-9-12(7-8-16(11)21-2)15(19)10-17-13-5-3-4-6-14(13)18(20)22-17/h3-9,17H,10H2,1-2H3

InChI Key

XBZSNDXWBSNZIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC2C3=CC=CC=C3C(=O)O2)OC

Origin of Product

United States

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